molecular formula C18H22N6O3 B11970654 (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11970654
M. Wt: 370.4 g/mol
InChI Key: KVPHBLQFYKUZKV-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the hydrazone: This step involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then reacted with 1,3-dimethyl-7-propylxanthine under acidic conditions to form the desired purine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.

Chemical Reactions Analysis

(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in preventing cellular damage associated with aging and chronic diseases .
  • Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer activity. It has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Effects : The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicate that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have documented the application of similar compounds in therapeutic contexts:

  • Hydrazone Derivatives in Cancer Therapy : A study published in the Journal of Medicinal Chemistry explored a series of hydrazone derivatives that showed promising results in inhibiting tumor growth in animal models. These derivatives were found to induce apoptosis through the activation of caspase pathways .
  • Antioxidant Studies : Research published in Food Chemistry evaluated the antioxidant capacity of various hydrazone compounds. The study highlighted the structure-activity relationship, indicating that modifications to the phenolic moiety could enhance antioxidant efficacy .
  • Antimicrobial Activity : A comprehensive review in Pharmaceutical Biology discussed various hydrazone compounds with antimicrobial activity. It emphasized the importance of substituent groups on the aromatic rings for enhancing activity against resistant bacterial strains .

Data Table: Biological Activities Overview

Activity TypeEfficacy LevelReference
AntioxidantSignificant
AnticancerModerate
AntimicrobialModerate

Mechanism of Action

The mechanism of action of (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione likely involves interactions with purine-binding proteins and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline. Compared to these compounds, (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione features a unique hydrazone moiety and a hydroxyl-substituted phenyl ring, which may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a hydrazine moiety and a substituted purine backbone. The chemical formula is C17H22N6O2C_{17}H_{22}N_6O_2, indicating the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various purine derivatives. Specifically, the compound under consideration has been evaluated for its antiproliferative effects on cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines, with some compounds showing GI50 values as low as 38 nM . The compound was tested against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, demonstrating promising results in inhibiting cell growth.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects likely involves inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds similar to this one have been shown to inhibit the epidermal growth factor receptor (EGFR) and KRAS mutations, which are critical in many cancers .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that purine derivatives also possess antimicrobial activities.

  • Antibacterial and Antifungal Properties :
    • Some studies have indicated that hydrazone derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of hydroxyl groups in the structure may enhance the antimicrobial efficacy by facilitating interactions with microbial membranes.

Data Tables

Activity TypeCell Line/PathogenIC50/Effectiveness
AntiproliferativeMCF-738 nM
AntiproliferativeNCI-H46046 nM
AntibacterialE. coliMIC < 125 µg/mL
AntifungalCandida spp.MIC < 100 µg/mL

Research Findings

The following findings summarize key insights from recent research:

  • Targeting EGFR and KRAS : Compounds similar to this compound have been shown to effectively inhibit mutant forms of EGFR and KRAS .
  • Synergistic Effects : There is potential for this compound to be used in combination therapies with existing chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-6-8-13(25)9-7-12/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11-

InChI Key

KVPHBLQFYKUZKV-JAIQZWGSSA-N

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.